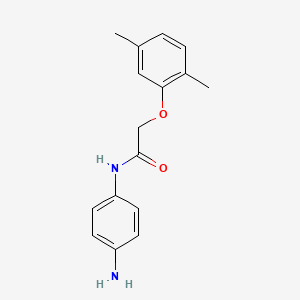

1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

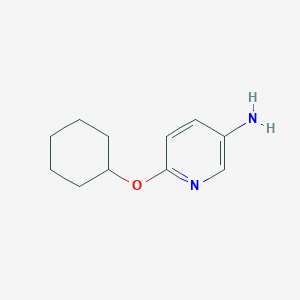

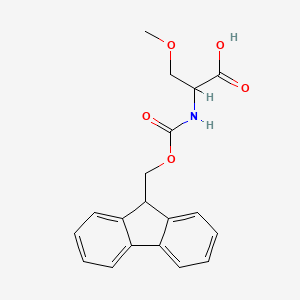

The compound “1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine” is a derivative of pyrrolidine, which is a basic nitrogenous heterocycle. Pyrrolidine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique structural properties and reactivity .

Chemical Reactions Analysis

Pyrrolidine derivatives are known to participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in metal-catalyzed reactions. The specific reactions that “1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine” can undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine”, we can predict that it would be a liquid at room temperature . Its boiling point is predicted to be around 158.6°C .Applications De Recherche Scientifique

Antipsychotic Properties

Research indicates that derivatives of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine demonstrate potent antidopaminergic properties, particularly as inhibitors of [3H]spiperone binding in rat striatal membranes. These compounds have shown effectiveness in inhibiting apomorphine-induced behavioural responses in vivo, comparable to established antipsychotics like haloperidol and raclopride (Högberg, Ström, Hall, & Ögren, 1990).

Electro-Optic Materials

A derivative, specifically a diethanolaminomethyl-functionalized variant, has been synthesized for use in nonlinear optical/electro-optic applications. These materials form highly transparent nonlinear optical/electro-optic multilayers, demonstrating significant potential in this field (Facchetti et al., 2003).

Anticancer Properties

Carbazole derivatives of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine have been evaluated for their genotoxic and epigenetic properties on human breast adenocarcinoma cells. These compounds show promise as anticancer agents and chemical probes, exhibiting capabilities to restore p53 signaling in certain cancer cells (Luparello et al., 2021).

Analytical Chemistry Applications

In analytical chemistry, methods involving pre-column derivatization of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine have been developed for high-performance liquid chromatography (HPLC). These methods aid in determining the enantiomeric purity of the compound, crucial for quality control in pharmaceuticals (Wang et al., 2015).

Mécanisme D'action

- Pyrrolidine derivatives, like our compound, often interact with proteins involved in various cellular processes. Docking analyses have suggested binding to the podophyllotoxin pocket of the protein gamma tubulin (PDB ID: 1SA1) as a potential mechanism underlying anticancer activity .

Target of Action

Orientations Futures

The study of pyrrolidine derivatives is a vibrant field in medicinal chemistry, with many potential applications in drug discovery . Future research could explore the biological activity of “1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine” and other similar compounds, as well as develop more efficient methods for their synthesis.

Propriétés

IUPAC Name |

1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-10-5-4-8(7-10)6-9-2/h8-9H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDGCOCEWURBCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592068 |

Source

|

| Record name | 1-(1-Ethylpyrrolidin-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine | |

CAS RN |

884504-74-9 |

Source

|

| Record name | 1-(1-Ethylpyrrolidin-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)

![6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1319970.png)

![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)